

18-Carboxy dinor Leukotriene B4 molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 18-Carboxy dinor Leukotriene B4

Cat. No.: B162650

[Get Quote](#)

In-Depth Technical Guide: 18-Carboxy dinor Leukotriene B4

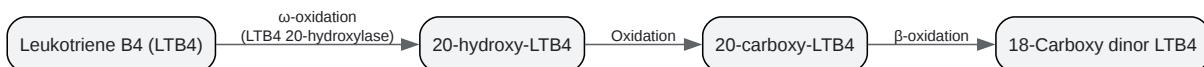
For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4) is a terminal metabolite of the potent pro-inflammatory lipid mediator, Leukotriene B4 (LTB4). Understanding the metabolic fate of LTB4 is crucial for researchers in immunology, inflammation, and drug development, as it directly relates to the duration and intensity of inflammatory responses. This technical guide provides a comprehensive overview of the core physicochemical properties, metabolic pathways, and analytical considerations for 18-COOH-dinor-LTB4.

Core Properties of 18-Carboxy dinor Leukotriene B4

A summary of the key quantitative data for **18-Carboxy dinor Leukotriene B4** is presented in the table below. This information is essential for its identification and quantification in biological matrices.


Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₂₆ O ₆	[1][2]
Molecular Weight	338.4 g/mol	[1][2]
CAS Number	102674-12-4	[1][2]
Formal Name	7R,14S-dihydroxy- 4Z,8E,10E,12Z-octadecatetraenoic acid	[1]

Metabolic Pathway of Leukotriene B4 to 18-Carboxy dinor Leukotriene B4

Leukotriene B4 undergoes extensive metabolism in vivo, primarily through omega-oxidation followed by beta-oxidation, to less active products, thereby regulating its potent pro-inflammatory effects. 18-Carboxy dinor LTB4 is a key end-product of this metabolic cascade. The pathway is initiated in the liver and other tissues.[3]

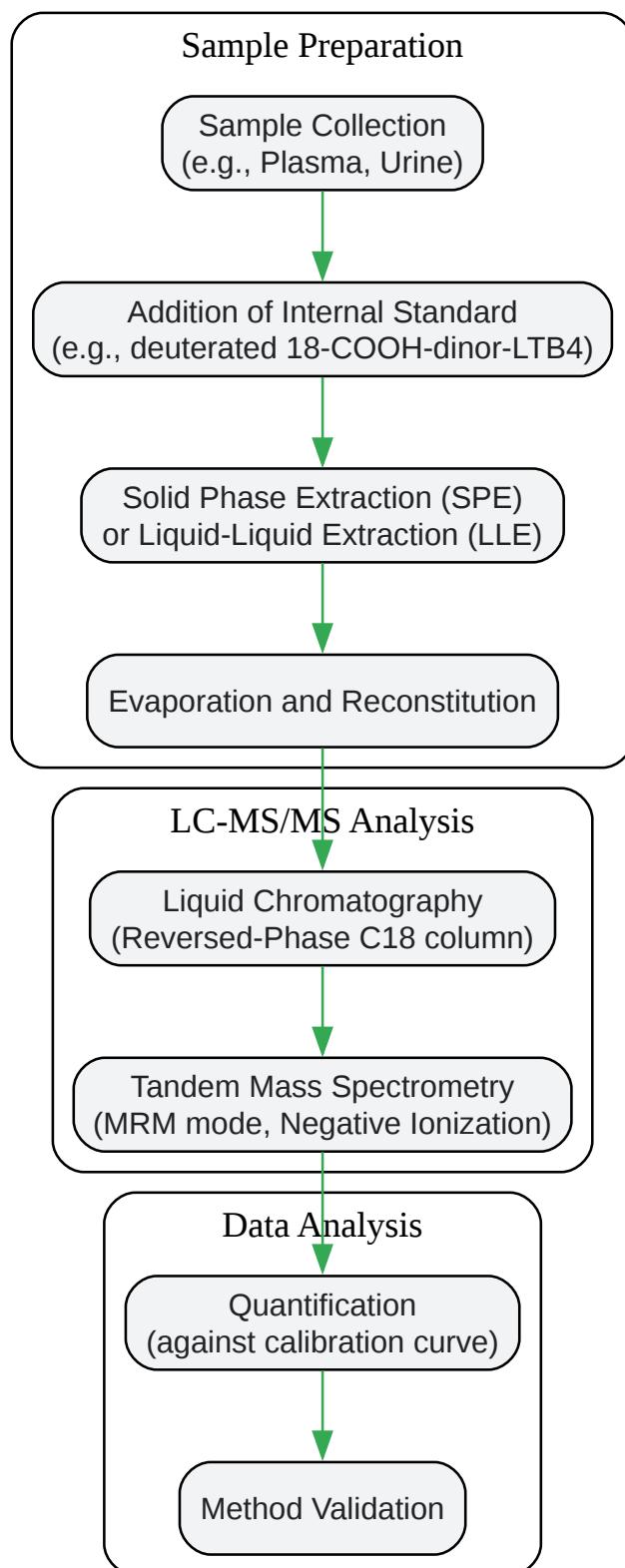
The metabolic conversion of LTB4 to 18-COOH-dinor-LTB4 involves two main stages:

- Omega-Oxidation: The process begins with the hydroxylation of LTB4 at the C-20 position by a cytochrome P450 enzyme, LTB4 20-hydroxylase, to form 20-hydroxy-LTB4.[4] This is followed by the oxidation of the hydroxyl group to a carboxylic acid, yielding 20-carboxy-LTB4.[4]
- Beta-Oxidation: 20-carboxy-LTB4 then undergoes peroxisomal beta-oxidation.[5] This process shortens the carbon chain by two carbons to produce 18-carboxy-dinor-LTB4.

[Click to download full resolution via product page](#)

Metabolic pathway of LTB4 to 18-Carboxy dinor LTB4.

Biological Activity and Signaling


The biological activity of LTB4 metabolites is generally attenuated compared to the parent molecule. Studies have shown that 20-hydroxy-LTB4 and 20-carboxy-LTB4 are significantly less potent in inducing neutrophil chemotaxis and degranulation.^{[4][6][7]} Specifically, the biological activity of 20-carboxy LTB4 is only about 2.6% of that of LTB4 in causing polymorphonuclear leukocyte degranulation.^[4] Furthermore, these metabolites can act as functional antagonists at the high-affinity LTB4 receptor, BLT1, thereby downregulating LTB4-mediated responses.^[7]

While direct studies on the specific biological activity and signaling of **18-Carboxy dinor Leukotriene B4** are limited, it is widely considered to be a biologically inactive terminal metabolite. Its formation represents a key step in the inactivation and clearance of LTB4.

Experimental Protocols: Quantification of 18-Carboxy dinor Leukotriene B4

The quantification of **18-Carboxy dinor Leukotriene B4** in biological samples such as plasma, urine, or tissue homogenates typically requires a highly sensitive and specific analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While a specific, detailed protocol for this particular metabolite is not readily available in the public domain, a general workflow can be adapted from established methods for other eicosanoids.

General Workflow for LC-MS/MS Analysis of Leukotriene Metabolites

[Click to download full resolution via product page](#)

A general experimental workflow for LC-MS/MS analysis.

Key Methodological Considerations:

- **Sample Preparation:** Due to the low endogenous concentrations of leukotriene metabolites, a robust sample preparation protocol is critical. This typically involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances and concentrate the analyte.[8][9] For plasma samples, protein precipitation followed by extraction is a common approach.[9] It is crucial to prevent ex vivo formation of eicosanoids by adding antioxidants and enzyme inhibitors during sample collection and processing.[8]
- **Internal Standard:** The use of a stable isotope-labeled internal standard (e.g., deuterated 18-COOH-dinor-LTB4) is essential for accurate quantification, as it compensates for analyte loss during sample preparation and variations in instrument response.
- **Liquid Chromatography:** Reversed-phase chromatography, typically with a C18 column, is commonly used for the separation of eicosanoids.[10][11] A gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile, methanol) is generally employed.[11]
- **Mass Spectrometry:** Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.[10][12] Leukotrienes are typically analyzed in negative ionization mode. Specific precursor-to-product ion transitions for 18-COOH-dinor-LTB4 would need to be determined and optimized.
- **Method Validation:** Any analytical method for the quantification of 18-COOH-dinor-LTB4 must be thoroughly validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and robustness.[13]

Conclusion

18-Carboxy dinor Leukotriene B4 is a terminal metabolite in the inactivation pathway of the potent pro-inflammatory mediator LTB4. Its formation through ω -oxidation and subsequent β -oxidation represents a critical mechanism for the resolution of inflammation. While direct evidence for its biological activity is scarce, it is presumed to be largely inactive. The accurate quantification of 18-Carboxy dinor LTB4 in biological matrices using advanced analytical techniques like LC-MS/MS can provide valuable insights into the dynamics of LTB4 metabolism and the overall inflammatory status, making it a relevant biomarker for researchers and

clinicians in the field of inflammation and drug development. Further research is warranted to fully elucidate any potential biological roles of this terminal metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Peroxisomal degradation of leukotrienes by beta-oxidation from the omega-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 20-Hydroxy- and 20-carboxy-leukotriene (LT) B4 downregulate LTB4 -mediated responses of human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of an extraction method for the determination of pro-inflammatory eicosanoids in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leukotrienes Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. Simultaneous LC-MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC/MS/MS analysis of leukotriene B4 and other eicosanoids in exhaled breath condensate for assessing lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [18-Carboxy dinor Leukotriene B4 molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b162650#18-carboxy-dinor-leukotriene-b4-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com